Cortistatin B is a member of the cortistatin family, which comprises a group of steroidal alkaloids originally isolated from marine sponges, particularly from the species Corticium simplex. These compounds have garnered attention due to their potential biological activities, particularly in anti-angiogenic and immunomodulatory applications. Cortistatin B, like its analogues, is characterized by a complex molecular structure that contributes to its diverse pharmacological properties.
Cortistatin B was first identified in 2006 by Kobayashi and colleagues during their studies on marine natural products. The compound is derived from marine sponges, which are known to produce a wide array of bioactive metabolites with significant medicinal potential. The isolation of cortistatin B involved extraction techniques that allowed for the purification of this steroidal alkaloid from sponge tissues.
Cortistatin B belongs to the class of steroidal alkaloids, which are characterized by their steroid backbone and nitrogen-containing functional groups. This classification highlights its structural complexity and potential interactions within biological systems.
The synthesis of cortistatin B has been approached via various synthetic methodologies aimed at constructing its complex molecular architecture. Notably, the Snieckus cascade methodology and Masamune alkylative dearomatization have been pivotal in achieving efficient synthesis routes.
The synthesis process often begins with simpler steroidal precursors that undergo various transformations including:
These reactions collectively lead to high-yield production of cortistatin B and its analogues, allowing for further exploration in structure-activity relationship studies.
Cortistatin B features a complex molecular structure typical of steroidal alkaloids. Its core structure includes multiple fused rings, characteristic functional groups, and stereochemical configurations that are crucial for its biological activity.
The molecular formula for cortistatin B is typically represented as . Detailed studies using techniques such as X-ray crystallography have confirmed the stereochemistry and spatial arrangement of atoms within the molecule, providing insights into its potential interactions with biological targets.
Cortistatin B undergoes various chemical reactions that can be exploited for modifications or analog synthesis. Key reactions include:
Technical details regarding these reactions typically involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity.
The mechanism by which cortistatin B exerts its biological effects involves interaction with specific receptors in the body. It is thought to modulate signaling pathways related to cell proliferation and angiogenesis.
Cortistatin B is typically characterized by:
Chemical properties include:
Relevant analyses often involve assessing these properties to ensure optimal formulation for therapeutic use.
Cortistatin B has several scientific uses primarily in pharmacology and medicinal chemistry:
Marine sponges (phylum Porifera) have established themselves as the second richest source of marine natural products after microorganisms, contributing approximately 19.3% of all new marine compounds discovered between 2011-2020 [2] [7]. These sessile filter feeders evolved chemical defense systems producing structurally unique bioactive metabolites to deter predators, prevent biofouling, and compete for space in crowded reef environments. The discovery of spongothymidine and spongouridine from the Caribbean sponge Tectitethya crypta in the 1950s marked the birth of marine natural products chemistry, eventually leading to the development of the antiviral drug Ara-C [2]. Over subsequent decades, taxonomic investigations revealed that sponges belonging to orders like Haplosclerida, Poecilosclerida, and Dictyoceratida were particularly prolific chemical producers. The genus Corticium (order Lithistida), though less studied, emerged as a source of structurally novel steroidal alkaloids with potent biological activities [3] [9].
Cortistatin B was first isolated in 2006 from the Indonesian marine sponge Corticium simplex through a meticulous bioassay-guided fractionation process targeting anti-angiogenic compounds [3] [9]. Researchers employed sequential solvent extraction (methanol) followed by sophisticated chromatographic techniques including LH-20 column chromatography (methanol elution), silica gel column chromatography (chloroform-methanol-water with 0.1% diethylamine), and final purification by HPLC using 5-aminopropyl columns with acetonitrile-chloroform-water mobile phases and ODS columns with methanol-water containing 0.1% triethylamine [3]. The structure was elucidated through comprehensive spectroscopic analysis including 600 MHz NMR (COSY, HMQC, HMBC, and NOESY experiments), high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF MS), and circular dichroism (CD) spectroscopy. X-ray crystallography provided unequivocal confirmation of the absolute stereochemistry, revealing a novel steroidal alkaloid framework never before observed in nature [3] [9].
Cortistatin B belongs to a family of structurally related abeo-9(10-19)-androstane-type steroidal alkaloids characterized by a unique 7-ring system formed through an unprecedented rearrangement of the steroid nucleus [3] [6] [9]. This structural class features a dimeric architecture combining a highly modified steroidal unit with an isoquinoline moiety via a pyran bridge, creating a rigid polycyclic system. The core structure contains an oxabicyclo[3.2.1]octene system that imposes significant three-dimensional complexity. Within the cortistatin family (A-J), cortistatin B is classified as a 16β,17α-dihydroxy analogue of the parent compound cortistatin A. This structural relationship positions it as an oxidized derivative where the C-16 and C-17 positions bear hydroxyl groups rather than the unsaturated enone system found in cortistatin A [3]. The molecular formula of cortistatin B is C₃₅H₄₅N₂O₆, distinguishing it from other family members through specific oxygen and hydrogen counts [9].
Table 1: Structural Features of Cortistatins A-D
Cortistatin | Molecular Formula | Key Functional Groups | Ringsystem Modifications |
---|---|---|---|
Cortistatin A | C₃₅H₄₅N₂O₅ | 17-oxo, Δ¹⁶ double bond | Unsaturated D-ring |
Cortistatin B | C₃₅H₄₅N₂O₆ | 16β-OH, 17α-OH | Saturated D-ring |
Cortistatin C | C₃₅H₄₅N₂O₆ | 17-oxo, 16β-OH | Hemiketal formation possible |
Cortistatin D | C₃₅H₄₅N₂O₆ | 17-oxo, 16α-OH | Hemiketal formation possible |
Cortistatin B exhibits distinct biological and physicochemical properties compared to its structural analogues due to specific functional group modifications. While cortistatin A demonstrates the most potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.8 nM, cortistatin B shows approximately 100-fold reduced potency (IC₅₀ ~ 180 nM) [3] [9]. This significant difference highlights the crucial importance of the unsaturated enone system in cortistatin A's D-ring for optimal biological activity. The dihydroxylation at C-16 and C-17 in cortistatin B increases molecular polarity and hydrogen-bonding capacity, potentially affecting membrane permeability and receptor interactions. Comparative NMR analysis reveals that cortistatin B maintains the characteristic isoquinoline chemical shifts (δ 7.50-8.90 ppm) but shows significant differences in the steroidal region, particularly around C-16 (δ 3.95 ppm) and C-17 (δ 4.20 ppm), confirming the reduced state of these positions [3]. Unlike cortistatin A, which shows >3000-fold selectivity for endothelial cells over tumor cell lines and fibroblasts, cortistatin B maintains significant but reduced selectivity (approximately 100-fold), suggesting that the oxidized D-ring contributes to target discrimination [9].
Table 2: Biological Activity Comparison of Cortistatins A-D in HUVEC Proliferation Assay
Cortistatin | IC₅₀ (HUVEC) | Selectivity Index¹ | Migration Inhibition² | Tubular Formation Inhibition³ |
---|---|---|---|---|
Cortistatin A | 1.8 nM | >3000 | +++ (2 nM) | +++ (2 nM) |
Cortistatin B | 180 nM | ~100 | + (200 nM) | + (200 nM) |
Cortistatin C | 24 nM | >500 | ++ (20 nM) | ++ (20 nM) |
Cortistatin D | 48 nM | >400 | ++ (40 nM) | ++ (40 nM) |
¹Selectivity Index = Ratio of IC₅₀ in non-endothelial cells (fibroblasts/tumor lines) to IC₅₀ in HUVECs²+++ = >90% inhibition; ++ = 60-90%; + = 30-60%³Concentration required for 50% inhibition of VEGF-induced effects
The structural differences profoundly impact target engagement and downstream effects. While cortistatin A potently inhibits endothelial cell migration and tubular formation at low nanomolar concentrations (2 nM), cortistatin B requires approximately 100-fold higher concentrations (200 nM) to achieve comparable effects [3]. This pattern extends to molecular mechanisms where cortistatin A demonstrates superior inhibition of angiogenic kinases (VEGFR2, FGFR1) and downstream signaling pathways compared to cortistatin B. The oxidation state at positions C-16 and C-17 appears to be a critical determinant of bioactivity, with the unsaturated ketone system in cortistatin A providing optimal receptor interaction compared to the dihydroxylated system in cortistatin B. Synthetic efforts to produce simplified cortistatin analogues have confirmed that modifications to the D-ring significantly impact potency while maintaining the core pharmacophore [8]. These structural-activity relationships provide crucial insights for developing optimized cortistatin-based therapeutics targeting pathological angiogenesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7